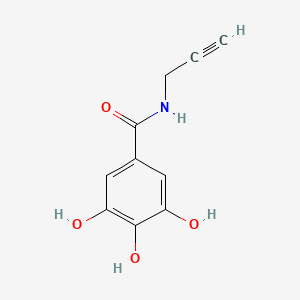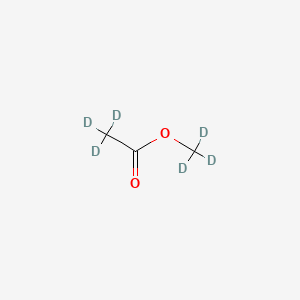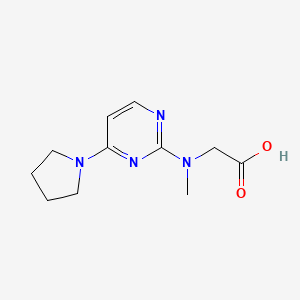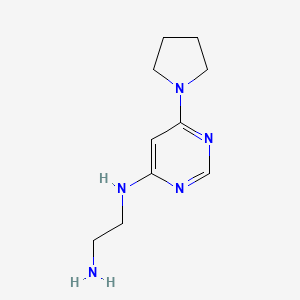
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide
Descripción general
Descripción
3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance and is used in research .
Molecular Structure Analysis
The molecular weight of this compound is 207.18 . The SMILES string representation of the molecule is COC1=CC(C(NCC#C)=O)=CC(OC)=C1OC .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 207.18 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Antibacterial Assessment
A study explored the antibacterial activity of Gallamide derivatives, including 3,4,5-trihydroxy-N-(4-(N-(5-methyl isoxazol-3-yl) sulfamoyl) phenyl)benzamide. These compounds showed promising inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use in treating Urinary Tract Infections (UTIs) (Mahapatra et al., 2022).
Enzyme Inhibition
Novel bi-heterocyclic benzamides, including variants of 3,4,5-Trihydroxy-N-(prop-2-yn-1-yl)benzamide, were evaluated for their inhibition against alkaline phosphatase. This study suggests their potential role in regulating normal calcification of bones and teeth (Abbasi et al., 2019).
Antioxidant Activity
Amino-substituted benzamide derivatives, including this compound, showed powerful antioxidant activity by scavenging free radicals. Their electrochemical oxidation mechanisms contribute to understanding their radical scavenging activity (Jovanović et al., 2020).
Antiviral Applications
Research on benzamide-based 5-aminopyrazoles, including this compound derivatives, indicates significant activities against avian influenza virus, showcasing potential in antiviral therapies (Hebishy et al., 2020).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives, related to this compound, demonstrated gelation behavior towards specific solvents, indicating applications in material science and pharmaceutical formulations (Yadav & Ballabh, 2020).
Cancer Therapy
A study on novel benzamide derivatives, including this compound, found significant anticancer activities against human cancer cell lines, highlighting their potential in cancer treatment (Mohan et al., 2021).
Anticonvulsant Properties
Research involving cyclic enaminone derivatives connected to substituted aromatic rings, similar to this compound, showed potential anticonvulsant activities in treating epilepsy (Amaye et al., 2021).
Antimicrobial Studies
Benzamide derivatives, including this compound, have been studied for their antimicrobial properties, indicating potential use in treating bacterial infections (Idrees et al., 2020).
Drug Design
Benzamides, including this compound, have been pivotal in medicinal chemistry for various disorders, showcasing versatility in drug design (Ammaji et al., 2019).
Propiedades
IUPAC Name |
3,4,5-trihydroxy-N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h1,4-5,12-14H,3H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQWQWEFWLUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,15-dithiapentacyclo[11.7.0.02,10.05,9.014,18]icosa-1(13),2(10),3,5(9),6,11,14(18),16,19-nonaene](/img/structure/B1434743.png)



![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)




![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434763.png)
![[3-(2,3-Dihydro-1-benzofuran-5-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1434764.png)
